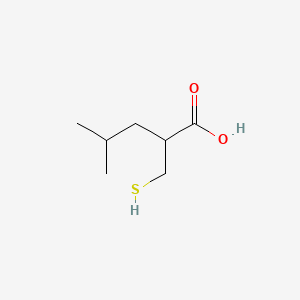
3,4-Dihydro-2H-pyrrole-5-carboxylic acid
概要
作用機序
この化合物は、主に代謝経路における役割を通じてその効果を発揮します。グルタミン酸からプロリンへの変換、およびその逆の変換における中間体として作用します。 これらの経路に関与する酵素には、1-ピロリジン-5-カルボン酸シンターゼとプロリンデヒドロゲナーゼなどがあり、これらの化合物の相互変換を促進します .
類似の化合物:
プロリン: 3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩の還元による直接生成物。
グルタミン酸: 化合物の酸化によって生成されます。
1-ピロリジン-3-ヒドロキシ-5-カルボン酸: 同様の特性を持つ別の環状イミノ酸。
独自性: 3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩は、プロリンとアルギニンの生合成と分解の両方に役割を果たすという独自の特性を持っています。 この二重の機能により、これらの代謝経路において重要な中間体となり、他の類似の化合物と区別されます .
生化学分析
Biochemical Properties
1-Pyrroline-2-carboxylic acid is involved in several biochemical reactions, primarily related to the metabolism of proline. It is produced from the oxidation of proline by the enzyme proline dehydrogenase and can be further converted to glutamate by the enzyme pyrroline-5-carboxylate dehydrogenase . This compound interacts with various enzymes, including pyrroline-5-carboxylate reductase, which reduces it back to proline, and ornithine aminotransferase, which converts it to ornithine . These interactions are essential for the regulation of amino acid levels and the maintenance of cellular redox balance.
Cellular Effects
1-Pyrroline-2-carboxylic acid influences several cellular processes. It plays a role in cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the levels of proline and glutamate, it affects cellular metabolism and energy production. Additionally, 1-pyrroline-2-carboxylic acid has been shown to impact gene expression, particularly genes involved in stress responses and metabolic pathways . These effects highlight its importance in maintaining cellular function and responding to environmental changes.
Molecular Mechanism
At the molecular level, 1-pyrroline-2-carboxylic acid exerts its effects through various mechanisms. It binds to and modulates the activity of enzymes involved in proline and glutamate metabolism . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context. Additionally, 1-pyrroline-2-carboxylic acid influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its role in cellular homeostasis and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-pyrroline-2-carboxylic acid can change over time. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-pyrroline-2-carboxylic acid can lead to changes in cellular function, including alterations in metabolic pathways and stress responses . These temporal effects are important for understanding the long-term impact of this compound on cellular health.
Dosage Effects in Animal Models
The effects of 1-pyrroline-2-carboxylic acid vary with different dosages in animal models. At low doses, it can enhance cellular metabolism and stress responses, while at high doses, it may cause toxicity and adverse effects . Studies have shown that there is a threshold effect, where the beneficial effects are observed up to a certain dosage, beyond which the compound becomes harmful . These findings are crucial for determining the safe and effective use of 1-pyrroline-2-carboxylic acid in therapeutic applications.
Metabolic Pathways
1-Pyrroline-2-carboxylic acid is involved in several metabolic pathways, including the proline and ornithine cycles . It is produced from proline by proline dehydrogenase and can be converted to glutamate by pyrroline-5-carboxylate dehydrogenase . Additionally, it can be converted to ornithine by ornithine aminotransferase . These metabolic pathways are essential for the regulation of amino acid levels and the maintenance of cellular homeostasis.
Transport and Distribution
Within cells, 1-pyrroline-2-carboxylic acid is transported and distributed by various transporters and binding proteins . It can be transported across cellular membranes by specific amino acid transporters and can bind to proteins that facilitate its distribution within the cell . These transport and distribution mechanisms are crucial for ensuring that 1-pyrroline-2-carboxylic acid reaches its target sites and exerts its effects.
Subcellular Localization
1-Pyrroline-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments have distinct metabolic environments . Additionally, post-translational modifications and targeting signals can direct 1-pyrroline-2-carboxylic acid to specific organelles, where it can participate in localized metabolic processes . These subcellular localization mechanisms are essential for the precise regulation of its activity and function.
準備方法
合成経路と反応条件: 3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩の合成は、通常、グルタミン酸誘導体の環化を伴います。 一般的な方法の1つは、γ-グルタミルリン酸をグルタミン酸-5-セミアルデヒドに還元することです。これは自発的に環化して化合物を生成します .
工業生産方法: 工業生産は、その特異性と効率性のために、しばしば酵素プロセスを利用します。 酵素1-ピロリジン-5-カルボン酸シンターゼは、グルタミン酸から3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩への変換を1段階で触媒するため、大規模生産に適した方法となっています .
化学反応の分析
反応の種類: 3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: グルタミン酸を生成するために酸化できます。
還元: プロリンに還元できます。
置換: イミノ基の存在により、求核置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: アミンやチオールなどの求核剤は、穏やかな条件下でイミノ基と反応できます。
主要な生成物:
酸化: グルタミン酸。
還元: プロリン。
4. 科学研究における用途
3,4-ジヒドロ-2H-ピロリウム-5-カルボン酸塩は、複数の分野で多様な用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: プロリンとアルギニンの代謝経路において重要な役割を果たします。
医学: プロリンとアルギニンの代謝に関連する代謝性疾患の治療における可能性について調査されています。
科学的研究の応用
3,4-Dihydro-2h-Pyrrolium-5-Carboxylate has diverse applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the metabolic pathways of proline and arginine.
Medicine: Investigated for its potential in treating metabolic disorders related to proline and arginine metabolism.
Industry: Utilized in the production of proline-rich peptides and proteins.
類似化合物との比較
Proline: A direct product of the reduction of 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate.
Glutamate: Formed through the oxidation of the compound.
1-Pyrroline-3-hydroxy-5-carboxylate: Another cyclic imino acid with similar properties.
Uniqueness: 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate is unique due to its dual role in both the biosynthesis and degradation of proline and arginine. This dual functionality makes it a critical intermediate in these metabolic pathways, distinguishing it from other similar compounds .
特性
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAIKJZSXNELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175653 | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2139-03-9 | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-pyrroline-2-carboxylic acid (PCA) in biological systems?
A1: PCA is a cyclic imino acid that acts as a substrate for the enzyme glutamate dehydrogenase. This enzyme catalyzes the reversible reduction of PCA to the amino acid proline using NADPH as a cofactor [, ]. This reaction serves as a model for the redox step in the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate, a key metabolic reaction [].
Q2: What is known about the mechanism of PCA reduction by glutamate dehydrogenase?
A2: Research suggests that the N-protonated form of PCA is the active substrate for reduction by the glutamate dehydrogenase-NADPH complex []. This reduction is facilitated by a group with a pKa of 8.6 within the enzyme-NADPH complex []. The reaction proceeds through a transition state with solvation properties resembling the reactants, despite complete hydride transfer from NADPH [].
Q3: How does the structure of PCA influence its reactivity with glutamate dehydrogenase?
A3: The presence of the iminium ion (C=N+) in PCA's cyclic structure is crucial for its interaction with glutamate dehydrogenase. Studies indicate that the enzyme catalyzes the reduction of PCA to proline significantly faster than the uncatalyzed reaction, primarily due to a more favorable entropy of activation [].
Q4: Are there alternative synthetic routes to produce 1-pyrroline-2-carboxylic acid derivatives?
A4: Yes, research has explored various synthetic pathways for PCA derivatives. One efficient method involves a combination of Michael and Wittig condensation reactions using 5(4H)-oxazolones as starting materials []. Another approach utilizes 1-pyrroline-2-carboxylic acid derivatives as precursors and introduces substituents at the C-3 position through reactions with reagents like N-chlorosuccinimide, lead(IV) acetate, and azodicarboxylates [].
Q5: What is the significance of studying the cis- and trans- isomers of C-3 substituted proline compounds derived from PCA?
A5: The synthesis and study of both cis- and trans- isomers of C-3 substituted proline compounds derived from PCA provides valuable insights into stereochemical effects on biological activity []. Understanding these structural variations is crucial for developing compounds with specific biological targets and pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)

![3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1198349.png)
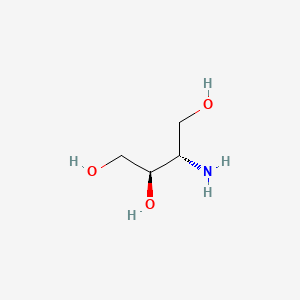
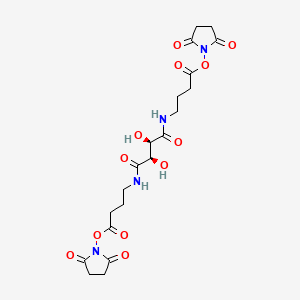
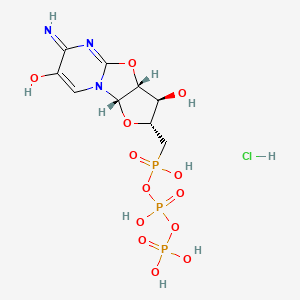
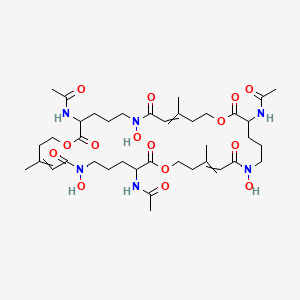

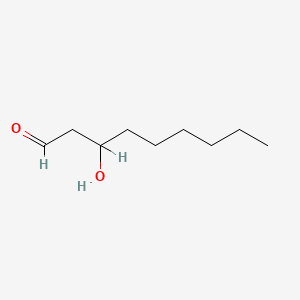

![2-Methyl-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B1198364.png)
![Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)](/img/structure/B1198365.png)
![Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)-](/img/structure/B1198366.png)
